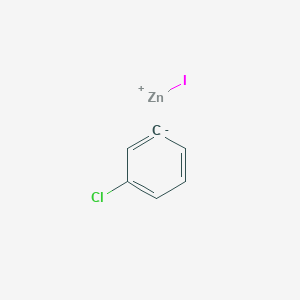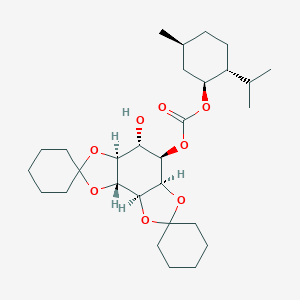
1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol is a complex organic compound that belongs to the class of inositol derivatives. Inositol is a carbohydrate, often considered a part of the vitamin B complex, and plays a crucial role in cellular processes. The compound is a modified form of inositol, where specific hydroxyl groups are protected by cyclohexylidene groups, and a carboxymethyl group is attached to the inositol ring. This modification enhances its stability and alters its chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the inositol ring are protected using cyclohexylidene groups. This is usually achieved by reacting inositol with cyclohexanone in the presence of an acid catalyst.
Carboxymethylation: The protected inositol is then subjected to carboxymethylation
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxymethyl group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Oxidized derivatives of the inositol ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxymethyl group.
Aplicaciones Científicas De Investigación
1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular signaling pathways and its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inositol signaling pathways.
Pathways Involved: It modulates pathways related to cell growth, differentiation, and apoptosis by influencing the activity of inositol phosphates and other related molecules.
Comparación Con Compuestos Similares
- 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol
- 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-myo-inositol
Comparison:
- Uniqueness: The specific stereochemistry and functional group modifications of 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol make it unique compared to its isomers and other derivatives. These modifications result in distinct chemical properties and biological activities.
- Applications: While similar compounds may share some applications, the unique structure of this compound allows for specific interactions and uses that are not possible with other derivatives.
Propiedades
InChI |
InChI=1S/C29H46O8/c1-17(2)19-11-10-18(3)16-20(19)32-27(31)33-22-21(30)23-25(36-28(34-23)12-6-4-7-13-28)26-24(22)35-29(37-26)14-8-5-9-15-29/h17-26,30H,4-16H2,1-3H3/t18-,19+,20-,21+,22+,23-,24+,25+,26+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWOZJOECNPFF-PWJDEQPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C(C3C(C4C2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)O[C@@H]2[C@H]([C@H]3[C@H]([C@H]4[C@@H]2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
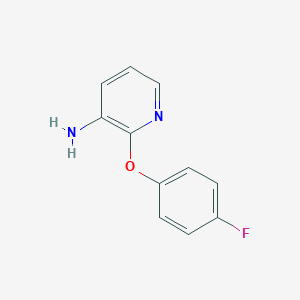
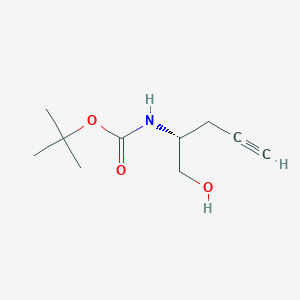
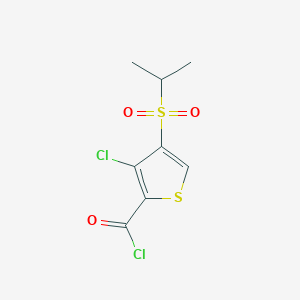
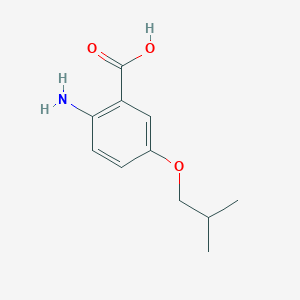
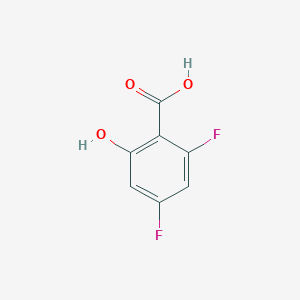
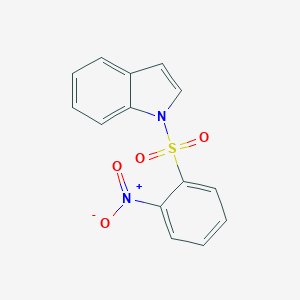
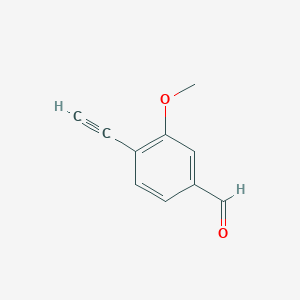
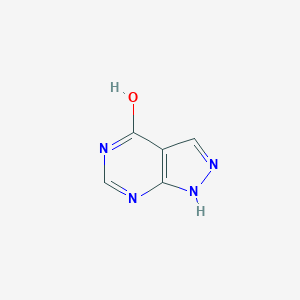
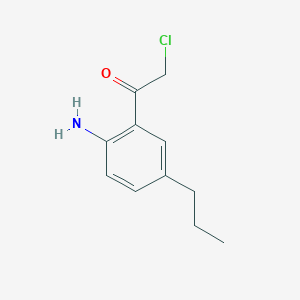
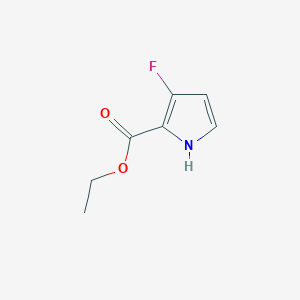
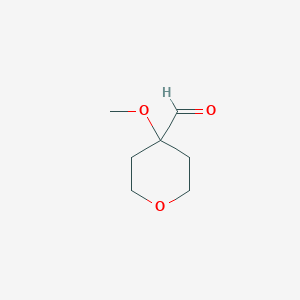
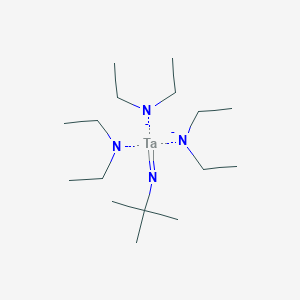
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
